molecular formula C7H5NaO5S B100055 5-Sulfosalicylaldehyde sodium salt CAS No. 16856-04-5

5-Sulfosalicylaldehyde sodium salt

Cat. No.: B100055
CAS No.: 16856-04-5
M. Wt: 224.17 g/mol
InChI Key: SNPXAEMDIJSTBY-UHFFFAOYSA-M
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Scientific Research Applications

5-Sulfosalicylaldehyde sodium salt has a wide range of applications in scientific research:

Safety and Hazards

When handling 5-Sulfosalicylaldehyde sodium salt, it is recommended to avoid breathing mist, gas or vapours, and avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

5-Sulfosalicylaldehyde sodium salt, also known as sodium 3-formyl-4-hydroxybenzenesulfonate, is a versatile compound that interacts with various targets. It is acidic and can form salts with metal ions . This property allows it to act as a chelating agent, binding to metal ions and altering their chemical behavior.

Mode of Action

The compound’s mode of action is primarily through its ability to form salts with metal ions. This interaction results in the formation of stable complexes, which can influence the behavior of the metal ions . For example, in analytical chemistry, it is often used as a reducing agent or chelating agent .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more effective in aqueous environments . Additionally, its stability and efficacy could potentially be affected by factors such as pH and the presence of other ions or molecules in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Sulfosalicylaldehyde sodium salt can be synthesized through the reaction of sulfosalicylic acid with formaldehyde under basic conditions. The reaction typically involves the use of sodium hydroxide as a base to facilitate the formation of the sodium salt .

Industrial Production Methods

In industrial settings, the compound is produced by reacting sulfosalicylic acid with formaldehyde in the presence of a sodium hydroxide solution. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified through crystallization .

Chemical Reactions Analysis

Types of Reactions

5-Sulfosalicylaldehyde sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Sulfosalicylaldehyde sodium salt is unique due to the presence of both the aldehyde and sulfonic acid groups, which confer distinct reactivity and solubility properties. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

sodium;3-formyl-4-hydroxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5S.Na/c8-4-5-3-6(13(10,11)12)1-2-7(5)9;/h1-4,9H,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPXAEMDIJSTBY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research paper?

A1: The research paper focuses on developing an efficient method for synthesizing 5-sulfosalicylaldehyde sodium salt []. While the abstract doesn't provide details about the specific synthesis method, it highlights the importance of finding efficient synthetic routes for chemical compounds.

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